molecular formula C32H21F7N6O3 B10942702 1-{2-[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-{2-[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B10942702
M. Wt: 670.5 g/mol
InChI Key: JDRWLVAGSXHNPM-FOWTUZBSSA-N
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Description

The term “-dione” refers to a class of organic compounds characterized by the presence of two carbonyl groups (C=O) within their molecular structure. These compounds are often found in various chemical and biological systems and play significant roles in different chemical reactions and industrial applications. Examples of such compounds include indane-1,3-dione and isoindoline-1,3-dione, which are known for their versatility and wide range of applications.

Chemical Reactions Analysis

Types of Reactions

Dione compounds undergo various types of chemical reactions, including:

    Oxidation: Dione compounds can be oxidized to form corresponding quinones.

    Reduction: Reduction of dione compounds can yield hydroxy derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the dione structure.

Common Reagents and Conditions

Common reagents used in the reactions of dione compounds include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indane-1,3-dione can yield indanequinone, while reduction can produce indane-1,3-diol .

Mechanism of Action

The mechanism of action of dione compounds involves their interaction with specific molecular targets and pathways. For example, isoindoline-1,3-dione derivatives can act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity . The carbonyl groups in dione compounds play a crucial role in their reactivity and ability to form stable complexes with various biological molecules.

Comparison with Similar Compounds

Dione compounds can be compared with other similar compounds, such as:

    Quinones: Both dione compounds and quinones contain carbonyl groups, but quinones have a fully conjugated ring system, making them more reactive in redox reactions.

    Ketones: While both dione compounds and ketones contain carbonyl groups, dione compounds have two carbonyl groups, which can lead to different reactivity and applications.

List of Similar Compounds

  • Quinones
  • Ketones
  • Aldehydes

Dione compounds are unique due to their dual carbonyl functionality, which allows them to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C32H21F7N6O3

Molecular Weight

670.5 g/mol

IUPAC Name

3-[2-[(7E)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,3,4,5,6-pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C32H21F7N6O3/c33-17-8-4-14(5-9-17)12-16-2-1-3-19-26(16)41-45(28(19)15-6-10-18(34)11-7-15)20(46)13-43-30-27(40-42-43)31(47)44(32(30)48)29-24(38)22(36)21(35)23(37)25(29)39/h4-12,19,27-28,30H,1-3,13H2/b16-12+

InChI Key

JDRWLVAGSXHNPM-FOWTUZBSSA-N

Isomeric SMILES

C1CC2C(N(N=C2/C(=C/C3=CC=C(C=C3)F)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=C(C(=C6F)F)F)F)F)N=N4)C7=CC=C(C=C7)F

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)F)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=C(C(=C6F)F)F)F)F)N=N4)C7=CC=C(C=C7)F

Origin of Product

United States

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